7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine
Description
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a fluorene core substituted with diethyl, diphenyl, and bromo groups, which contribute to its distinct chemical behavior .
Properties
Molecular Formula |
C29H26BrN |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
7-bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C29H26BrN/c1-3-29(4-2)27-19-21(30)15-17-25(27)26-18-16-24(20-28(26)29)31(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-20H,3-4H2,1-2H3 |
InChI Key |
XDPFWKUUFXZLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)Br)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 9,9-diethyl-N,N-diphenylfluorene followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorenes, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism by which 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine exerts its effects is primarily through its interactions with other molecules. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of the systems it is introduced into. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as participation in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 9,9-diethyl-N,N-diphenyl-7-ethynyl-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-methoxy-2-fluoreneamine
- 9,9-diethyl-N,N-diphenyl-7-chloro-2-fluoreneamine
Uniqueness
What sets 7-Bromo-9,9-diethyl-n,n-diphenyl-9h-fluoren-2-amine apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the bromo group, in particular, allows for specific types of chemical modifications that are not possible with other substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
